molecular formula C6H8BrN3O2 B13049189 2-(4-(2-Bromoethyl)-1H-1,2,3-triazol-1-YL)acetic acid

2-(4-(2-Bromoethyl)-1H-1,2,3-triazol-1-YL)acetic acid

Cat. No.: B13049189
M. Wt: 234.05 g/mol
InChI Key: NWNLREICJHGLCA-UHFFFAOYSA-N
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Description

2-(4-(2-Bromoethyl)-1H-1,2,3-triazol-1-YL)acetic acid is an organic compound that features a triazole ring substituted with a bromoethyl group and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(2-Bromoethyl)-1H-1,2,3-triazol-1-YL)acetic acid typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper(I) salts under mild conditions.

    Introduction of the Bromoethyl Group: The bromoethyl group can be introduced through a nucleophilic substitution reaction. This involves reacting the triazole with 2-bromoethanol in the presence of a base such as potassium carbonate.

    Acetic Acid Functionalization:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, can enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(4-(2-Bromoethyl)-1H-1,2,3-triazol-1-YL)acetic acid can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromoethyl group can participate in nucleophilic substitution reactions, forming new carbon-carbon or carbon-heteroatom bonds.

    Oxidation and Reduction: The triazole ring and the bromoethyl group can be subjected to oxidation and reduction reactions, leading to the formation of different functional groups.

    Esterification and Hydrolysis: The acetic acid moiety can undergo esterification to form esters or hydrolysis to revert to the acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.

    Esterification: Catalysts such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA) are used in esterification reactions.

Major Products Formed

    Nucleophilic Substitution: Products include substituted triazoles with various functional groups.

    Oxidation and Reduction: Products include oxidized or reduced derivatives of the triazole ring and bromoethyl group.

    Esterification: Products include esters of this compound.

Scientific Research Applications

2-(4-(2-Bromoethyl)-1H-1,2,3-triazol-1-YL)acetic acid has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of bioactive molecules, including potential drug candidates.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: It can be used in the development of novel materials with specific properties, such as polymers and coatings.

    Biological Studies: The compound can be used to study the biological activity of triazole derivatives and their interactions with biological targets.

Mechanism of Action

The mechanism of action of 2-(4-(2-Bromoethyl)-1H-1,2,3-triazol-1-YL)acetic acid depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromoethyl group can act as an alkylating agent, forming covalent bonds with nucleophilic sites in proteins or DNA.

Comparison with Similar Compounds

Similar Compounds

    2-(4-(2-Chloroethyl)-1H-1,2,3-triazol-1-YL)acetic acid: Similar structure but with a chloroethyl group instead of a bromoethyl group.

    2-(4-(2-Iodoethyl)-1H-1,2,3-triazol-1-YL)acetic acid: Similar structure but with an iodoethyl group.

    2-(4-(2-Fluoroethyl)-1H-1,2,3-triazol-1-YL)acetic acid: Similar structure but with a fluoroethyl group.

Uniqueness

2-(4-(2-Bromoethyl)-1H-1,2,3-triazol-1-YL)acetic acid is unique due to the presence of the bromoethyl group, which imparts specific reactivity and properties. The bromoethyl group is more reactive in nucleophilic substitution reactions compared to its chloro, iodo, and fluoro counterparts, making it a valuable intermediate in organic synthesis.

Properties

Molecular Formula

C6H8BrN3O2

Molecular Weight

234.05 g/mol

IUPAC Name

2-[4-(2-bromoethyl)triazol-1-yl]acetic acid

InChI

InChI=1S/C6H8BrN3O2/c7-2-1-5-3-10(9-8-5)4-6(11)12/h3H,1-2,4H2,(H,11,12)

InChI Key

NWNLREICJHGLCA-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=NN1CC(=O)O)CCBr

Origin of Product

United States

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